molecular formula C20H16FN5O2S B2380630 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 893935-47-2

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No. B2380630
CAS RN: 893935-47-2
M. Wt: 409.44
InChI Key: YBBGJKMFPDHRBW-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide” is a heterocyclic compound . It is related to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been reported to have various biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis process often involves the use of ultrasonic-assisted reactions, which can yield good results . The reaction conditions and specific reagents used can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can be monitored using techniques such as thin-layer chromatography (TLC) . The reactions often involve the formation of new bonds and the disappearance of functional groups, as evidenced by changes in the IR spectra .

Future Directions

The future directions for research on this compound could include further investigation of its biological activities and potential therapeutic applications. Given the reported activities of related compounds, this compound could be a promising candidate for further study .

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBGJKMFPDHRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

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